tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[1-(N’-hydroxycarbamimidoyl)ethyl]carbamate is a chemical compound with the molecular formula C8H17N3O3 and a molecular weight of 203.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its tert-butyl carbamate group and a hydroxycarbamimidoyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate precursor under controlled conditions. . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)ethyl]carbamate may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(N’-hydroxycarbamimidoyl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .
Scientific Research Applications
tert-Butyl N-[1-(N’-hydroxycarbamimidoyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a prodrug for targeted delivery.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
tert-Butyl N-[1-(N’-hydroxycarbamimidoyl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Lacks the hydroxycarbamimidoyl group, making it less reactive in certain chemical reactions.
N-Hydroxycarbamimidoyl derivatives: These compounds share the hydroxycarbamimidoyl group but differ in the attached functional groups, affecting their reactivity and applications.
Carbamate derivatives: A broad class of compounds with varying substituents, used in diverse applications from pesticides to pharmaceuticals
Properties
IUPAC Name |
tert-butyl N-[(1Z)-1-amino-1-hydroxyiminopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-5(6(9)11-13)10-7(12)14-8(2,3)4/h5,13H,1-4H3,(H2,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLMHYISJUOEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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